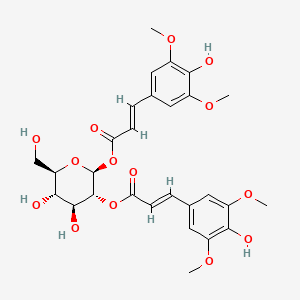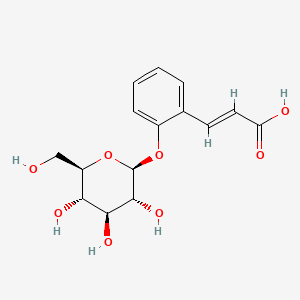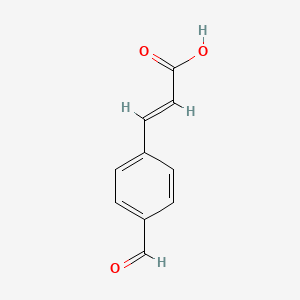
4-Formylcinnamic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-formylcinnamic acid and its derivatives is a key area of research. One study discusses the structural aspects of the β-polymorph of (E)-4-formylcinnamic acid, highlighting the determination of its structure directly from powder diffraction data and the elucidation of structural disorder from solid-state NMR, providing insights into its synthesis and structural properties (Meejoo et al., 2003).
Molecular Structure Analysis
The molecular structure of 4-formylcinnamic acid has been a subject of interest, particularly in understanding its polymorphs and structural disorder. The β-polymorph's structure, determined through powder X-ray diffraction and solid-state NMR, showcases the complexity of its molecular structure and the presence of structural disorder concerning the orientation of the formyl group (Meejoo et al., 2003).
Chemical Reactions and Properties
4-Formylcinnamic acid participates in various chemical reactions, including photodimerization. Research has shown that p-formylcinnamic acid crystal photodimerizes with water incorporation, leading to a monohydrated dimer crystal, which underscores its reactivity and the influence of environmental factors on its chemical behavior (Nakanishi et al., 1974).
Physical Properties Analysis
The study of 4-formylcinnamic acid's physical properties, particularly its crystalline state and behavior under different conditions, is vital. The process of photodimerization in p-formylcinnamic acid and the role of water in this reaction highlight not only its chemical reactivity but also the significant impact of physical conditions on its chemical transformations (Nakanishi et al., 1974).
Chemical Properties Analysis
The chemical properties of 4-formylcinnamic acid, including its reactivity and the conditions under which it undergoes chemical transformations, are crucial for understanding its potential applications and behavior in various chemical contexts. Its ability to form photodimers in the presence of water is a significant aspect of its chemical properties, reflecting its potential for various chemical applications (Nakanishi et al., 1974).
Applications De Recherche Scientifique
Structural and Photoreactive Properties : The β-polymorph of (E)-4-formylcinnamic acid has been studied for its solid-state photochemical properties. The structure of this material was determined directly from powder X-ray diffraction data, and high-resolution solid-state 13C-NMR was applied to elucidate details of structural disorder. This research establishes that the β-phase of 4-formylcinnamic acid is not structurally anomalous among photoreactive (E)-cinnamic acid crystals (Meejoo et al., 2003).
Photodimerization in Organic Solids : Another study used Raman phonon spectroscopy and electronic absorption and emission spectroscopy to study the mechanism of reaction and the role of electron–phonon coupling in determining the photoreactivity of p-formylcinnamic acid in the crystalline state. This research provides insights into the heterogeneous mechanism of the photoreaction and the strong electron–phonon coupling in the monomer crystal (Ghosh & Misra, 1985).
Synthesis of New Compounds : A study focused on synthesizing a novel coumarin analogue from 2-formylcinnamic acid for pH-independent staining of lysosomes in live cells. This demonstrates a potential application in biological imaging and cellular studies (Zhu et al., 2018).
Water Participation in Photoreactions : The role of water in the crystalline state photoreaction of p-formylcinnamic acid was investigated. The study found that water participates in the photodimerization process, affecting the reaction rate and leading to the formation of the crystalline dimer, which is an interesting aspect in the context of organic photoreactions (Nakanishi et al., 1974).
Bioavailability and Biological Activities : Research on p-Coumaric acid, which is structurally related to 4-formylcinnamic acid, has been conducted to understand its occurrence, bioavailability, and bioactivities. This includes studies on its antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, and other activities, which can provide comparative insights for 4-formylcinnamic acid (Pei et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
(E)-3-(4-formylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-7H,(H,12,13)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOUHDMYVURTMA-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formylcinnamic acid | |
CAS RN |
23359-08-2, 66885-68-5 | |
| Record name | p-Formylcinnamicacid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023359082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23359-08-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74480 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-formylcinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-3-(4-formylphenyl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



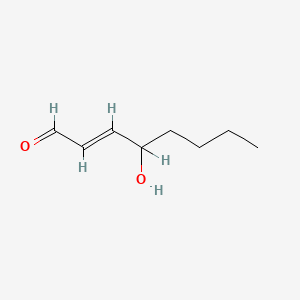

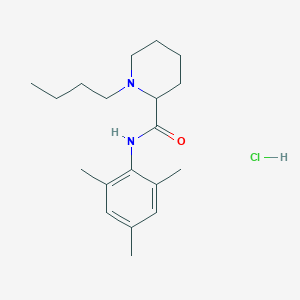
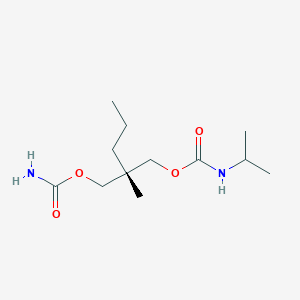
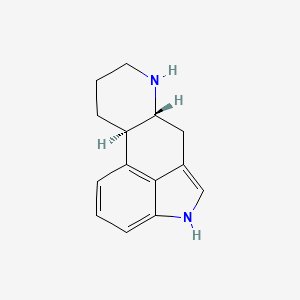
![2-(naphthalen-1-ylamino)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide](/img/structure/B1233608.png)
![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(4R)-5-[3-methoxypropyl(pentyl)amino]-4-(naphthalen-2-ylsulfonylmethyl)-5-oxopentanoic acid;hydrate](/img/structure/B1233609.png)
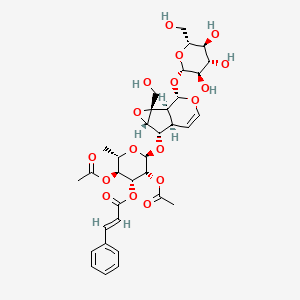
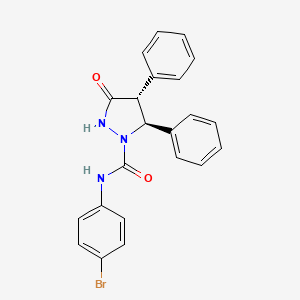
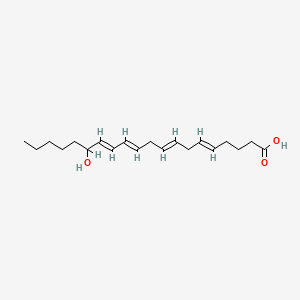
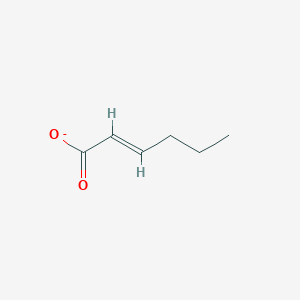
![1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)-1-propanone](/img/structure/B1233619.png)
